Methyl 3-pentadecyloxirane-2-carboxylate
Description
Methyl 3-pentadecyloxirane-2-carboxylate is a substituted oxirane (epoxide) derivative with a long aliphatic chain and a methyl ester functional group. Its structure comprises a three-membered epoxide ring fused with a carboxylate ester group at position 2 and a pentadecyl (C15) alkyl chain at position 2. The pentadecyl chain confers significant hydrophobicity, while the polar epoxide and ester groups enhance reactivity and solubility in organic solvents .
Properties
CAS No. |
32217-14-4 |
|---|---|
Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 3-pentadecyloxirane-2-carboxylate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22-17)19(20)21-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
UBHKJUAKWRFPHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1C(O1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares Methyl 3-pentadecyloxirane-2-carboxylate with structurally related oxirane derivatives:
Key Observations:
Chain Length and Hydrophobicity: The pentadecyl chain in this compound significantly increases its hydrophobic character compared to shorter-chain analogs like Methyl decanoate (C10).
Reactivity : Unlike halogenated derivatives (e.g., Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate), the absence of electronegative substituents in this compound reduces its electrophilic reactivity, making it less prone to nucleophilic attack .
Functional Group Diversity: Compared to Methyl 3-aminocyclopentanecarboxylate, the lack of an amine group limits its utility in peptide synthesis but may improve stability under acidic conditions .
Physicochemical Properties
- Solubility: The long alkyl chain renders this compound poorly soluble in water but highly soluble in nonpolar solvents like hexane or chloroform.
- Melting Point : The C15 chain likely increases the melting point compared to Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate, which has a smaller, rigid cyclopentyl group .
- CMC (Critical Micelle Concentration) : While direct data is unavailable, its CMC is expected to be lower than that of quaternary ammonium surfactants (e.g., BAC-C12, CMC ~3–8 mM ), due to greater hydrophobicity.
Methodological Considerations in Compound Comparison
Structural similarity assessments often rely on metrics like Tanimoto coefficients or pharmacophore modeling . For this compound, these methods would highlight its divergence from smaller, polar epoxides and alignment with long-chain esters in terms of hydrophobicity and spatial packing .
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